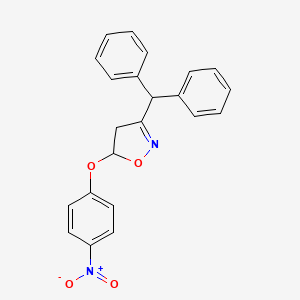![molecular formula C13H10F2N4 B12917944 Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl- CAS No. 787591-11-1](/img/structure/B12917944.png)
Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a compound belonging to the class of organic heteropolycyclic compounds known as imidazopyrazines. These compounds contain a pyrazine ring fused to an imidazole ring. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity .
Vorbereitungsmethoden
The synthesis of 3-(3,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazine ring: This step involves the fusion of the imidazole ring with a pyrazine ring, often through cyclization reactions.
Methylation: The final step involves the methylation of the nitrogen atom in the imidazole ring using methylating agents like methyl iodide or dimethyl sulfate
Analyse Chemischer Reaktionen
3-(3,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions
Wissenschaftliche Forschungsanwendungen
3-(3,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-(3,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
3-(3,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as:
6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: This compound also belongs to the imidazopyrazine class and exhibits similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar heterocyclic structure and are known for their CDK inhibitory activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds have a fused triazole-pyrazine ring system and are studied for their antibacterial and antiviral properties.
Eigenschaften
CAS-Nummer |
787591-11-1 |
|---|---|
Molekularformel |
C13H10F2N4 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
3-(3,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H10F2N4/c1-16-12-13-18-7-11(19(13)5-4-17-12)8-2-3-9(14)10(15)6-8/h2-7H,1H3,(H,16,17) |
InChI-Schlüssel |
GDFZJZAXNCBMBG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC(=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12917878.png)





![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
![9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine](/img/structure/B12917950.png)




